
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)acetamide
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Overview
Description
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)acetamide is a complex organic compound with a molecular formula of C15H12N4O3 and a molecular weight of 296.286. This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and an acetamide group
Preparation Methods
The synthesis of N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)acetamide involves several steps, typically starting with the preparation of the core pyridine and oxadiazole structures. One common synthetic route includes the following steps:
Synthesis of the Pyridine Core: : The pyridine ring can be synthesized through a cyclization reaction involving an appropriate diketone precursor and ammonia or an amine.
Formation of the Oxadiazole Ring: : The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative.
Coupling of the Pyridine and Oxadiazole Rings: : The pyridine and oxadiazole rings are then coupled using a suitable coupling reagent, such as a carbodiimide or a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Acetamide Group: : The acetamide group is introduced through an acylation reaction using an acyl chloride or an anhydride in the presence of a base.
Final Steps: : The final steps involve purification and characterization of the compound using techniques such as chromatography and spectroscopy.
Industrial production methods may involve scaling up these reactions, optimizing reaction conditions, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be performed to reduce specific functional groups within the compound, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions can occur at various positions on the pyridine and oxadiazole rings, often involving nucleophilic or electrophilic substitution reactions.
Hydrolysis: : The compound can undergo hydrolysis to break down into simpler components, typically using strong acids or bases.
Common reagents and conditions used in these reactions include various acids, bases, oxidizing agents, and reducing agents, depending on the specific reaction being performed. Major products formed from these reactions can include oxidized or reduced derivatives, substituted analogs, and hydrolyzed products.
Scientific Research Applications
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)acetamide has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It can be used as a probe or inhibitor in biological studies to investigate enzyme activities and biochemical pathways.
Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: : It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)acetamide can be compared with other similar compounds, such as:
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: : This compound has a similar structure but differs in the substituent on the acetamide group.
Perampanel: : A related compound with potential antiepileptic properties, differing in its core structure and functional groups.
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: : Another compound with a similar pyridine and oxadiazole framework but different functional groups.
These compounds share structural similarities but have unique properties and applications, highlighting the diversity and potential of this class of compounds.
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-5-2-3-6-12(11)9-14(22)19-10-15-20-16(21-24-15)13-7-4-8-18-17(13)23/h2-8H,9-10H2,1H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMILDIEKPDRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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